molecular formula C30H22CaO8 B13424141 Calcium benzylphthalate CAS No. 23239-68-1

Calcium benzylphthalate

Cat. No.: B13424141
CAS No.: 23239-68-1
M. Wt: 550.6 g/mol
InChI Key: IJQRJDMNTRRHKB-UHFFFAOYSA-L
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Description

Calcium benzylphthalate is a chemical compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, specifically, is a calcium salt of benzylphthalate, and it has unique properties that make it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium benzylphthalate typically involves the reaction of benzylphthalic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is precipitated out of the solution. The general reaction can be represented as: [ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4(\text{COOH})_2 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4(\text{COO})_2) + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where benzylphthalic acid is reacted with calcium carbonate under controlled temperature and pH conditions. The product is then filtered, washed, and dried to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Calcium benzylphthalate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to form benzyl alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Benzyl halides.

Scientific Research Applications

Calcium benzylphthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.

    Industry: Used in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of calcium benzylphthalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, calcium ions released from the compound can participate in signaling pathways, influencing cellular activities .

Comparison with Similar Compounds

Calcium benzylphthalate can be compared with other phthalates and calcium salts:

    Similar Compounds: Dibutyl phthalate (DBP), diethyl phthalate (DEP), and di(2-ethylhexyl) phthalate (DEHP).

    Uniqueness: Unlike other phthalates, this compound has the added benefit of releasing calcium ions, which can have additional biological effects. .

Properties

CAS No.

23239-68-1

Molecular Formula

C30H22CaO8

Molecular Weight

550.6 g/mol

IUPAC Name

calcium;2-phenylmethoxycarbonylbenzoate

InChI

InChI=1S/2C15H12O4.Ca/c2*16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11;/h2*1-9H,10H2,(H,16,17);/q;;+2/p-2

InChI Key

IJQRJDMNTRRHKB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].[Ca+2]

Related CAS

2528-16-7 (Parent)

Origin of Product

United States

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